Tyrosol Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

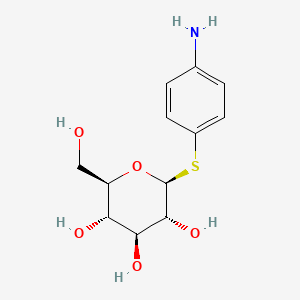

Tyrosol Glucuronide is a derivative of tyrosol, which is a phenolic antioxidant . It belongs to the class of organic compounds known as phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety . The molecular formula of Tyrosol Glucuronide is C14H18O8 and it has a molecular weight of 314.29 .

Synthesis Analysis

The synthesis of glucuronides, including Tyrosol Glucuronide, involves a significant increase of interest in many aspects of glucuronide chemistry and biology . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection . A study also suggests a continuous two-enzyme reaction system of sol-gel-immobilized tyrosinase and glucose dehydrogenase (GDH) for the synthesis of HT .Chemical Reactions Analysis

Tyrosol Glucuronide, like other glucuronides, can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers . The rates at which these reactions proceed have been studied .作用機序

Tyrosol Glucuronide and other conjugated metabolites of hydroxytyrosol (HT) and tyrosol (TYR) have been found to be directly and/or indirectly involved in the modulation of the intracellular signals that lead to the production of Nitric Oxide (NO) . They enhance NO and cGMP concentration, inhibiting its depletion caused by superoxide overproduction . Moreover, some of them enhance the activation of Akt (TYR, HT metabolites) and eNOS (HT, HVA, TYR-S, HT-3S) .

将来の方向性

The pharmacological potential of Tyrosol Glucuronide and other conjugated metabolites of hydroxytyrosol (HT) and tyrosol (TYR) is significant . They may contribute to the effects of parental extra virgin olive oil (EVOO) phenolics in the prevention of cardiovascular diseases . Further studies are still required to fully understand their potential benefits and risks .

特性

CAS番号 |

28116-28-1 |

|---|---|

分子式 |

C15H21NO8 |

分子量 |

343.332 |

IUPAC名 |

(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-3-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO8/c16-8(6-17)5-7-1-3-9(4-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-4,8,10-13,15,17-20H,5-6,16H2,(H,21,22)/t8-,10-,11-,12+,13-,15?/m0/s1 |

InChIキー |

AHNSKQGNKNOVPH-AGCYOUBYSA-N |

SMILES |

C1=CC(=CC=C1CC(CO)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

同義語 |

4-(2-Hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid; _x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)